molecular formula C9H10NNaO2S B12432641 Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate

Cat. No.: B12432641
M. Wt: 219.24 g/mol
InChI Key: HMMNKDBBWBZEFM-UHFFFAOYSA-M
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Description

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate is a chemical compound with the molecular formula C₉H₁₀NNaO₂S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-thioxo-1,3-thiazolidin-5-one with sodium hydroxide, followed by cyclization to form the desired compound. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can modulate the activity of biological pathways. These interactions can lead to the activation or inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of the sodium carboxylate group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H10NNaO2S

Molecular Weight

219.24 g/mol

IUPAC Name

sodium;4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C9H11NO2S.Na/c1-9(2)4-3-5-6(9)10-7(13-5)8(11)12;/h3-4H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

HMMNKDBBWBZEFM-UHFFFAOYSA-M

Canonical SMILES

CC1(CCC2=C1N=C(S2)C(=O)[O-])C.[Na+]

Origin of Product

United States

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